1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is a polycyclic aromatic compound characterized by its unique structure and functional groups. It is classified under the category of diols due to the presence of two hydroxyl (-OH) groups. The compound is significant in various scientific fields including organic chemistry and medicinal chemistry.
The compound can be synthesized through specific chemical reactions involving phenanthrene derivatives. Its structural formula is represented as with a molecular weight of 218.29 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 1,2,3,4,4A,9,10,10A-octahydrophenanthrene-9,10-diol .
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol falls under the classification of:
The synthesis of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol typically involves:
The molecular structure of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol consists of a fused ring system with two hydroxyl groups positioned at the 9 and 10 positions of the phenanthrene framework.
| Property | Value |
|---|---|
| CAS Number | 53446-96-1 |
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 1,2,3,4,4a,9,10,10a-octahydrophenanthrene-9,10-diol |
| InChI | InChI=1S/C14H18O2/c15-13... |
| InChI Key | MQGSIHKWQWHLAP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)C(C(C3=CC=CC=C23)O)O |
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol can undergo several types of chemical reactions:
The mechanism of action for 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol primarily revolves around its interactions in biological systems. Preliminary studies suggest potential antimicrobial and anticancer properties attributed to its structural features. The exact biochemical pathways remain an area for further research.
The physical properties include:
Key chemical properties include:
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol has several notable applications:
This compound exemplifies the intersection of organic chemistry and potential medicinal applications while highlighting the importance of polycyclic aromatic compounds in scientific research.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: